molecular formula C9H9ClFNO B022055 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 100599-62-0

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B022055
CAS No.: 100599-62-0
M. Wt: 201.62 g/mol
InChI Key: KMMODUZPTOWVLF-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-fluoro-4-methylphenyl)acetamide (CAS 100599-62-0) is a high-purity organic compound with the molecular formula C 9 H 9 ClFNO and a molecular weight of 201.63 g/mol. This acetamide derivative is characterized by a chloroacetyl group linked to a 3-fluoro-4-methylaniline moiety, making it a valuable intermediate in medicinal chemistry and antibacterial research. The compound's specific molecular structure, featuring both chloro and fluoro substituents, enhances its potential biological activity and stability. Research indicates that analogous chloroacetamide compounds demonstrate significant antibacterial properties, particularly against Gram-negative pathogens. Studies on similar structures have shown that the presence of the chlorine atom at the alpha carbon significantly improves antibacterial potency, with mechanisms potentially involving binding to penicillin-binding proteins and subsequent disruption of bacterial cell wall synthesis, leading to cell lysis. This chemical is provided as a powder and is intended for research applications only, including as a building block in organic synthesis, intermediate for pharmaceutical development, and for investigating structure-activity relationships in antimicrobial agents. It is essential to handle this material with appropriate safety precautions, including wearing protective gloves and eye protection and ensuring adequate ventilation. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

IUPAC Name

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c1-6-2-3-7(4-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMODUZPTOWVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368194
Record name 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100599-62-0
Record name 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide typically involves the reaction of 3-fluoro-4-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: 3-fluoro-4-methylaniline and chloroacetyl chloride.

    Reaction Conditions: The reaction is performed in an inert solvent like dichloromethane at a low temperature (0-5°C) to control the exothermic nature of the reaction.

    Procedure: The chloroacetyl chloride is added dropwise to a solution of 3-fluoro-4-methylaniline and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Reactors: Using large reactors with efficient cooling systems to manage the exothermic reaction.

    Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the product.

    Purification: Employing advanced purification techniques such as column chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in polar solvents such as ethanol or methanol.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile, products can include N-alkylated or N-arylated derivatives.

    Oxidation Products: N-oxides or other oxidized forms.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

Chemistry

2-Chloro-N-(3-fluoro-4-methylphenyl)acetamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and reduction reactions: The compound can be oxidized to form N-oxides or reduced to form amines.
Reaction TypeDescriptionCommon Reagents
Nucleophilic SubstitutionChloro group replaced by nucleophilesSodium azide, potassium thiocyanate
OxidationFormation of N-oxidesHydrogen peroxide, m-chloroperbenzoic acid
ReductionConversion to aminesLithium aluminum hydride, sodium borohydride

Biology

Research indicates that this compound exhibits significant biological activity , particularly as an antimicrobial agent . Its mechanism involves disrupting bacterial cell wall synthesis and interacting with various enzymes, making it a candidate for further studies in antimicrobial drug development.

Case Study: Antimicrobial Activity
A study demonstrated that this compound showed effectiveness against certain bacterial strains, suggesting potential for use in treating infections caused by resistant bacteria.

Medicine

In the field of medicine, this compound is being explored for its potential therapeutic properties:

  • Anti-inflammatory effects: Investigations into its ability to modulate inflammatory pathways.
  • Drug development: As a scaffold for designing new pharmaceuticals with improved efficacy and safety profiles.

Case Study: Drug Development
Research has highlighted the potential of this compound as a lead molecule in developing new anti-inflammatory drugs due to its favorable pharmacokinetic properties.

Industry

In industrial applications, this compound is utilized in:

  • The production of agrochemicals , where it may serve as a precursor for herbicides or pesticides.
  • The synthesis of dyes and other industrial chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or modulate the activity of enzymes involved in various biochemical pathways.

    Interact with Receptors: Bind to cellular receptors, affecting signal transduction pathways and cellular responses.

    Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamides

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl ring and acetamide backbone significantly influence the properties of these compounds. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Acetamides
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
2-Chloro-N-(3-fluoro-4-methylphenyl)acetamide 3-Fluoro, 4-methylphenyl C₁₀H₁₀ClFNO 215.64 Not reported Predicted CCS: 142.8–155.1 Ų
2-Chloro-N-(4-fluorophenyl)acetamide 4-Fluorophenyl C₈H₇ClFNO 187.60 Not reported Forms intermolecular N–H···O H-bonds
2-Chloro-N-(3-methylphenyl)acetamide 3-Methylphenyl C₉H₁₀ClNO 183.63 Not reported Syn conformation of N–H bond; dual H-bonds
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide 2-Ethyl, 6-methylphenyl C₁₁H₁₄ClNO 227.69 Not reported Grouped with hydroxylated analogs in transformation studies
2-Chloro-N-(4-sulfamoyl-phenyl)acetamide 4-Sulfamoylphenyl C₈H₉ClN₂O₃S 248.69 217 Higher polarity (pKa ~9.87)
2-Chloro-N-(4-ethylcyclohexyl)acetamide 4-Ethylcyclohexyl C₁₀H₁₈ClNO 203.71 Not reported Higher hydrophobicity (XLogP3: 2.8)

Substituent Position and Conformational Effects

  • Ortho/Meta/Para Effects : In 2-chloro-N-(3-methylphenyl)acetamide, the meta-methyl group induces a syn conformation of the N–H bond, contrasting with the anti conformation observed in nitro-substituted analogs .
  • Fluorine vs. Methyl : Fluorine substituents (e.g., in 2-chloro-N-(4-fluorophenyl)acetamide) increase electronegativity and polarity compared to methyl groups, affecting solubility and intermolecular interactions .

Case Study: Comparison with 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide Derivatives

The compound N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (C₁₈H₁₃ClFNO) exhibits a dihedral angle of 60.5° between the aromatic rings, influencing its crystal packing and hydrogen-bonding network . This contrasts with the planar conformations of simpler acetamides like this compound.

Biological Activity

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide is a compound that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article explores its biological activity, particularly its antimicrobial properties and interactions with other drugs, highlighting key research findings, case studies, and relevant data.

  • Molecular Formula : C10H10ClFNO
  • Molecular Weight : 217.64 g/mol
  • LogP : 2.5 (indicating moderate lipophilicity)
  • Solubility : Soluble in organic solvents, limited solubility in water.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial agent. Its mechanism of action involves disrupting bacterial cell wall synthesis and potentially interacting with various enzymes.

Antimicrobial Activity

Recent studies have shown that this compound possesses notable antibacterial properties against several strains of bacteria, including Klebsiella pneumoniae, which is known for its resistance to multiple drugs.

Case Study: Synergistic Effects with Antibiotics

A study investigated the effects of combining this compound with traditional antibiotics such as ciprofloxacin and meropenem. The findings revealed:

  • Ciprofloxacin : Exhibited an additive effect when combined with the acetamide.
  • Meropenem : Showed a synergistic effect, significantly enhancing antibacterial activity and reducing the minimum inhibitory concentration (MIC) required to achieve bacterial death.

Table I: Minimum Inhibitory Concentrations (MICs)

CompoundMIC (µg/mL)
This compound512
Ciprofloxacin1
Meropenem0.5

The compound's antimicrobial activity is attributed to its ability to inhibit bacterial growth by interfering with the synthesis of essential cellular components. This action is particularly relevant in the context of drug-resistant bacterial strains, where traditional antibiotics may fail.

Cytotoxicity Assessment

Preliminary cytotoxicity tests indicated that this compound does not exhibit significant cytotoxic effects on human cell lines at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications.

Research Findings

  • Enzyme Interaction Studies : The compound has been utilized in proteomics for studying enzyme interactions, indicating its role as a tool in biochemical research.
  • Drug Combination Studies : Further investigations are warranted to explore the full potential of this compound in combination therapies against resistant bacterial infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide?

  • Methodology : A common approach involves reacting substituted anilines with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at low temperatures (~273 K) to prevent side reactions. For example, analogous compounds like N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide were synthesized by stirring diphenylacetyl chloride with 3-chloro-4-fluoroaniline in DCM for 3 hours, followed by extraction and crystallization .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography or recrystallization (e.g., slow evaporation from toluene) .

Q. How is the crystal structure of this compound determined?

  • Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement). Single crystals are grown via slow evaporation. Data collection involves measuring Friedel pairs, refining hydrogen atoms via riding models, and validating geometry with tools like PLATON .
  • Example : For similar acetamides, dihedral angles between aromatic rings and acetamide groups are analyzed to assess planarity. Intramolecular hydrogen bonds (e.g., C–H···O) stabilize crystal packing .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin contact. Waste must be segregated and disposed via certified chemical waste services. Structural analogs (e.g., 2-chloro-N-(4-methylphenyl)-2-phenylacetamide) require glove-box use for toxic intermediates .

Advanced Research Questions

Q. How can researchers analyze synergistic effects between this compound and antibiotics?

  • Experimental Design : Use checkerboard assays to determine fractional inhibitory concentration (FIC) indices. For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide was tested against Klebsiella pneumoniae with ciprofloxacin, meropenem, etc., revealing additive/synergistic effects via serial dilution and viability assays .
  • Data Analysis : Calculate FIC as (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone). FIC ≤ 0.5 indicates synergy .

Q. What challenges arise in resolving crystallographic disorder for halogenated acetamides?

  • Challenges : Halogen atoms (Cl, F) may exhibit positional disorder due to similar electron densities. Use high-resolution data (≤1.0 Å) and SHELXL’s PART instruction to model disorder. For example, SHELX refinement of N-(3-chloro-4-fluorophenyl) derivatives required constrained H-atom positions and anisotropic displacement parameters .
  • Mitigation : Validate models with R-factor convergence and omit maps. Compare bond lengths/angles to CSD database norms .

Q. Which computational methods predict the reactivity of this compound in medicinal chemistry?

  • Approach : Density Functional Theory (DFT) to calculate electrostatic potentials, frontier molecular orbitals (HOMO/LUMO), and docking studies. For analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, molecular docking against bacterial targets (e.g., penicillin-binding proteins) identifies binding affinities .
  • Tools : Gaussian or ORCA for DFT; AutoDock Vina or Schrödinger Suite for docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(3-fluoro-4-methylphenyl)acetamide
Reactant of Route 2
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2-chloro-N-(3-fluoro-4-methylphenyl)acetamide

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